molecular formula C11H16N2O2 B1196940 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-

2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-

Cat. No. B1196940
M. Wt: 208.26 g/mol
InChI Key: QCHFTSOMWOSFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xi,xi-pilocarpine is a member of imidazoles and a butan-4-olide.

Scientific Research Applications

Synthesis and Characterization

  • Furanones like 2(3H)-Furanone are important in food and tobacco industries. Their synthesis and properties are crucial, with 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone obtained through reactions involving butyric acid and 1,2 epoxypropane, characterized by IR, 13 CNMR, and GC/MS (Z. You, 1999).

Industrial Scale Isolation and Biological Activity

  • Industrial scale extraction, purification, and isolation processes for epiisopiloturine, a type of 2(3H)-Furanone, from Pilocarpus microphyllus Stapf leaves have been documented. Epiisopiloturine exhibits schistomicidal activity and low toxicity to mammalian cells (L. Véras et al., 2013).

Photochemistry and Isomerization

  • Research on cis-3-ethylidene-4,5-dihydro-2(3H)-furanone has shown that irradiation with 2537 A light causes cis-trans isomerization and transformation into 3-vinyl-4,5-dihydro-2(3H)-furanone, suggesting complex photochemical behaviors (K. Ohga & T. Matsuo, 1973).

Occurrence in Food Products

  • 3-Hydroxy-4-methyl-5-ethyl-2(5H)-furanone, a related compound, has been identified in acid hydrolyzed soy protein, highlighting the occurrence of furanones in various food products (C. Manley et al., 1980).

Hydrogen-Bonded Structures

  • The structure of hydrogen-bonded chains in furanone derivatives, like (3Z)-3-{1-[(5-Phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one, has been studied, showing intricate molecular arrangements (J. Quiroga et al., 2010).

properties

IUPAC Name

3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHFTSOMWOSFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858994
Record name 1-Methyl-5-(5-oxo-4-ethyltetrahydro-3-furylmethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-

CAS RN

4354-74-9
Record name 1-Methyl-5-(5-oxo-4-ethyltetrahydro-3-furylmethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-
Reactant of Route 2
2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-
Reactant of Route 3
2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-
Reactant of Route 4
2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-
Reactant of Route 5
2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-
Reactant of Route 6
2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-

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